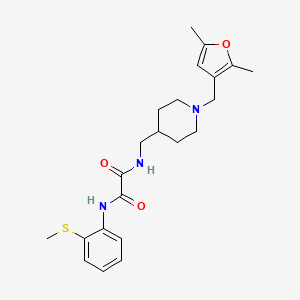

N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, due to its structural complexity, likely serves as a target for research in the field of medicinal chemistry or materials science. Compounds with similar frameworks have been explored for their potential biological activities or as intermediates in organic synthesis.

Synthesis Analysis

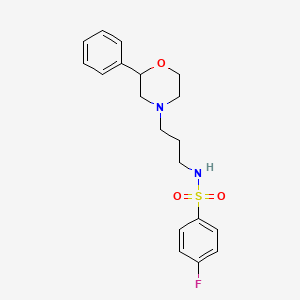

The synthesis of similar compounds typically involves multi-step organic reactions, starting with the formation of core structures followed by functionalization. For instance, the synthesis of related N-substituted piperidine derivatives has been described through the reaction of benzenesulfonyl chloride with aminopiperidine under controlled conditions, followed by substitution reactions to introduce specific functional groups (Khalid et al., 2014).

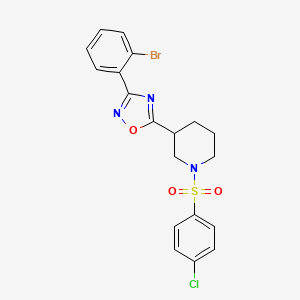

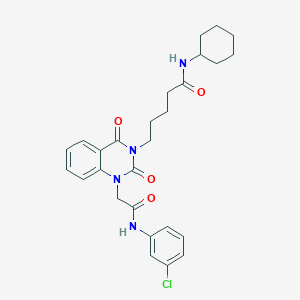

Molecular Structure Analysis

The molecular structure of compounds within this chemical space is often elucidated using spectroscopic methods such as NMR and X-ray crystallography. For example, the structural characterization of fentanyl analogs, which share a degree of structural complexity with the target compound, has been achieved through such techniques, highlighting the importance of conformational analysis in understanding compound behavior (Jimeno et al., 2003).

Scientific Research Applications

Orexin Receptor Antagonism and Eating Disorders

Research involving compounds that modulate orexin receptors (OXRs) has shown promise in addressing compulsive food consumption and binge eating disorders. For instance, compounds like SB-649868 have demonstrated selective reduction in binge eating of highly palatable food without affecting standard food pellet intake in female rats, without inducing sleep at effective doses. These results highlight a significant role of OX1R mechanisms in binge eating, suggesting potential therapeutic applications for eating disorders with a compulsive component (Piccoli et al., 2012).

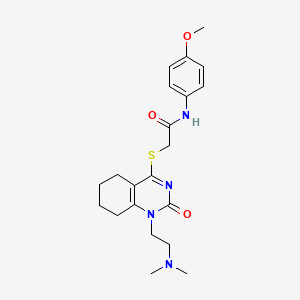

Synthesis and Biological Evaluation of Piperidine Derivatives

A study on the synthesis and biological evaluation of piperidine derivatives explored their potential as inhibitors for enzymes like butyrylcholinesterase (BChE). This research underscores the importance of structural elucidation and biological screening in drug discovery, particularly in identifying compounds with neurological or enzymatic inhibition capabilities (Khalid et al., 2016).

Antiaggregating and Hypoglycemic Activities

Compounds synthesized from piperidine and phenylthioureas have been found to exhibit platelet antiaggregating activity, superior or comparable to acetylsalicylic acid, and moderate hypoglycemic activity in rats. These findings open up avenues for the development of new therapeutic agents for cardiovascular and metabolic disorders (Ranise et al., 1991).

Anticancer Activity

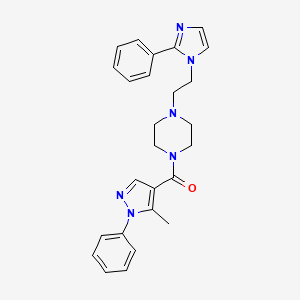

Research into novel triazole derivatives, including piperidine moieties, has shown significant anticancer activity against tumor-induced conditions in mice. These studies highlight the potential for compounds with specific structural features to serve as effective anticancer agents (Arul & Smith, 2016).

properties

IUPAC Name |

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-N'-(2-methylsulfanylphenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S/c1-15-12-18(16(2)28-15)14-25-10-8-17(9-11-25)13-23-21(26)22(27)24-19-6-4-5-7-20(19)29-3/h4-7,12,17H,8-11,13-14H2,1-3H3,(H,23,26)(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDOQVEVXDGOUKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-N2-(2-(methylthio)phenyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,3-dichlorophenyl)sulfanyl]acetamide](/img/structure/B2498362.png)

![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2498364.png)

![1-Aminomethyl-8-aza-spiro[4.5]decane-8-carboxylic acid tert-butyl ester](/img/structure/B2498368.png)

![1-Methyl-2-propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2498372.png)

![2-((6-(3-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2498373.png)

![4-((3-(4-Bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)morpholine](/img/structure/B2498377.png)

![4-bromo-3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole](/img/structure/B2498378.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2498379.png)

![N-(2-ethylphenyl)-2-fluoro-5-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylbenzamide](/img/structure/B2498384.png)